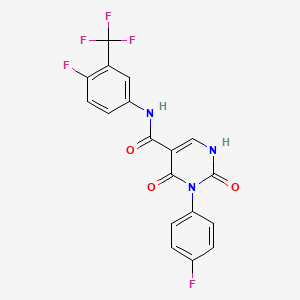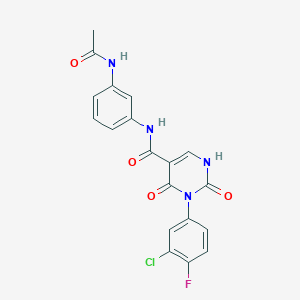![molecular formula C19H14FN3O3S2 B6482158 3-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 896678-76-5](/img/structure/B6482158.png)
3-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, a thiazolo[5,4-b]pyridine moiety, and a sulfonamide group[_{{{CITATION{{{_1{3-Fluoro-4-methoxy-N-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl ...
Mechanism of Action
Target of Action
The primary target of F0695-0012 is PI3Kα . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for therapeutic intervention .
Mode of Action
F0695-0012 interacts with its target, PI3Kα, through a charged interaction . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 in PI3Kα . This interaction leads to the inhibition of PI3Kα, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3Kα by F0695-0012 affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes including growth, proliferation, and survival. By inhibiting PI3Kα, F0695-0012 can disrupt these processes, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The result of F0695-0012’s action is the inhibition of PI3Kα, leading to the disruption of the PI3K/AKT/mTOR signaling pathway . This can result in the inhibition of cell growth and proliferation . The specific molecular and cellular effects would depend on the cell type and the context in which the compound is used.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which F0695-0012 belongs, have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Some thiazolo[5,4-b]pyridine derivatives have been found to inhibit phosphoinositide 3-kinases (PI3Ks) with nanomolar IC50 values , suggesting that F0695-0012 might have similar effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: : This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives.
Introduction of Fluoro and Methoxy Groups: : Fluorination and methoxylation reactions are performed to introduce the respective substituents onto the aromatic ring[_{{{CITATION{{{_1{3-Fluoro-4-methoxy-N-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl ....
Sulfonamide Formation: : The final step involves the reaction of the fluorinated and methoxylated intermediate with a sulfonamide reagent to form the desired compound[_{{{CITATION{{{_1{3-Fluoro-4-methoxy-N-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl ....
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions, such as nucleophilic aromatic substitution, can be employed to replace certain atoms or groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., NaOH, KI). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has shown potential in various scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound has been studied for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: : Its unique properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. Similar compounds include other thiazolo[5,4-b]pyridine derivatives and sulfonamide-based molecules. These compounds share some similarities in terms of their core structures but differ in their substituents and overall molecular architecture.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c1-26-17-9-8-14(11-15(17)20)28(24,25)23-13-6-4-12(5-7-13)18-22-16-3-2-10-21-19(16)27-18/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBACYVOTJMRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B6482077.png)
![2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6482081.png)
![ethyl 4-(2-{[2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B6482092.png)
![ethyl 4-(2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B6482099.png)
![5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6482106.png)
![methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate](/img/structure/B6482116.png)
![methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate](/img/structure/B6482122.png)
![ethyl 4-[2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6482131.png)
![ethyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6482149.png)
![2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6482156.png)
![4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6482164.png)


![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6482184.png)
